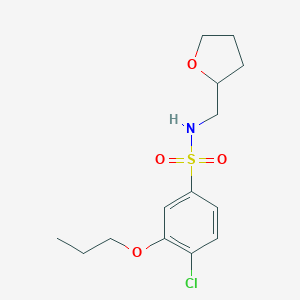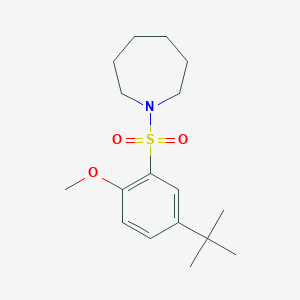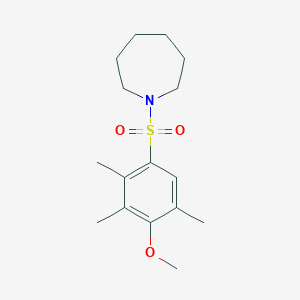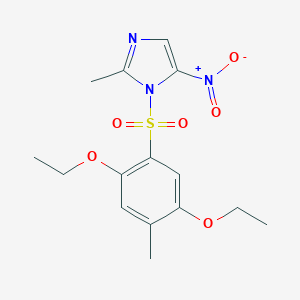![molecular formula C16H25NO4S B346012 {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine CAS No. 898647-35-3](/img/structure/B346012.png)
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine is a chemical compound with the molecular formula C16H25NO4S and a molecular weight of 327.4 g/mol This compound is known for its unique structural features, which include a sulfonyl group attached to a phenyl ring and an oxolan-2-ylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylsulfonyl intermediate: This step involves the sulfonylation of a substituted phenyl compound using a sulfonyl chloride reagent under basic conditions.
Introduction of the oxolan-2-ylmethylamine moiety: This step involves the nucleophilic substitution of the sulfonyl intermediate with oxolan-2-ylmethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHRUDCRPSTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)



![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)


![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
